
Diethyl 4-methoxy-2,5-dihydro-1h-pyrrole-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine. The reaction conditions often include the use of an acid catalyst and heating to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions are optimized to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while substitution reactions can introduce alkyl, aryl, or acyl groups into the pyrrole ring.
Applications De Recherche Scientifique
Diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate can be compared with other pyrrole derivatives, such as:
- Diethyl 2,5-dimethylpyrrole-1,3-dicarboxylate
- Diethyl 2,4-dimethoxypyrrole-1,3-dicarboxylate
- Diethyl 2,5-dimethoxypyrrole-1,3-dicarboxylate
These compounds share similar structural features but differ in the nature and position of substituents on the pyrrole ring
Propriétés
Numéro CAS |
92100-11-3 |
|---|---|
Formule moléculaire |
C11H17NO5 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
diethyl 4-methoxy-2,5-dihydropyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C11H17NO5/c1-4-16-10(13)8-6-12(7-9(8)15-3)11(14)17-5-2/h4-7H2,1-3H3 |
Clé InChI |
IKRHVYSKPRJLOZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(CN(C1)C(=O)OCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


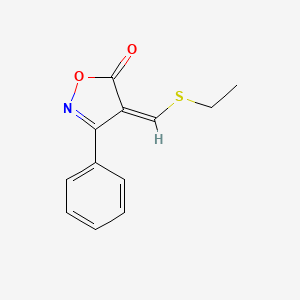
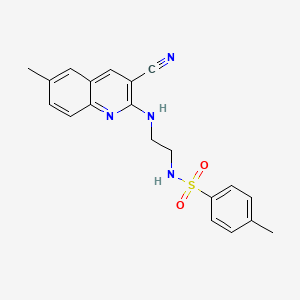
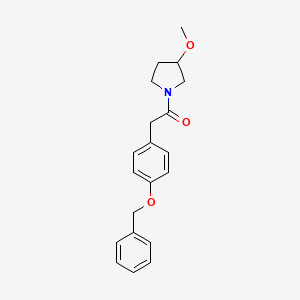
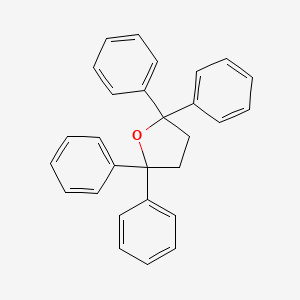
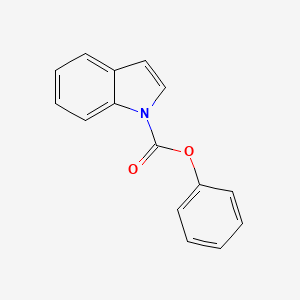
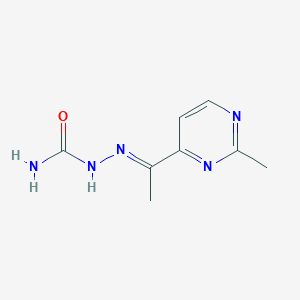
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
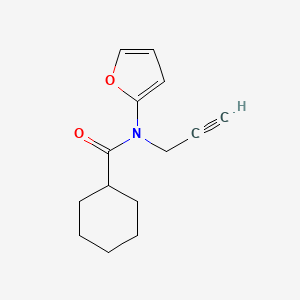
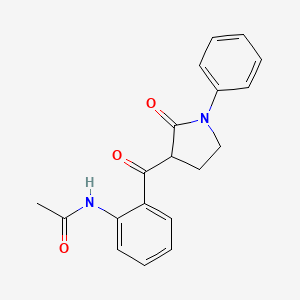
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B12898387.png)

![(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12898399.png)
![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
